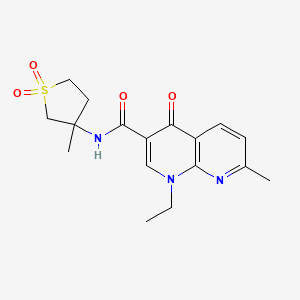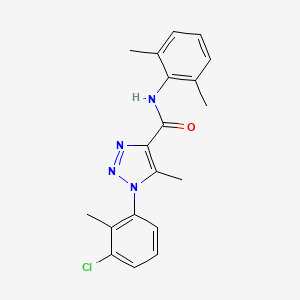![molecular formula C18H12ClF5N4S B4623105 N-(4-chlorobenzyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623105.png)
N-(4-chlorobenzyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea
Vue d'ensemble
Description
Synthesis Analysis
Thiourea derivatives are generally synthesized through the reaction of amines with isothiocyanates or by the interaction of amides with thiourea. For compounds similar to “N-(4-chlorobenzyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea”, the synthesis involves the preparation of specific isothiocyanates followed by their reaction with corresponding amines under controlled conditions (Zhang et al., 2011). This method allows for the introduction of various substituents, tailoring the properties of the thiourea derivatives.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and their spatial geometry. For example, similar compounds have been shown to crystallize in specific space groups, with the thiourea moiety adopting a planar or nearly planar configuration, facilitating the formation of intramolecular and intermolecular hydrogen bonds that stabilize the crystal structure (Saeed et al., 2005).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions, including nucleophilic substitution and addition reactions, which can modify their chemical structure and properties. These reactions are influenced by the nature of the substituents and the reaction conditions. The unique reactivity of the thiourea group, combined with the presence of specific substituents like chlorobenzyl and pentafluorobenzyl groups, contributes to the compound's chemical versatility (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as melting point, solubility, and crystallinity, are significantly affected by their molecular structure. The presence of various substituents influences these properties by altering intermolecular interactions. The detailed analysis of similar compounds' physical properties provides valuable insights into their behavior in different environments and potential applications (Yusof et al., 2010).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal for their applications in synthesis and material science. These properties are determined by the electronic structure of the molecule, which is influenced by the nature and position of substituents. Studies on similar compounds have highlighted their potential as intermediates in organic synthesis and their reactivity patterns, which are crucial for developing new materials and chemicals (Saeed et al., 2010).
Applications De Recherche Scientifique
Anticancer Activity
- N-(4-chlorobenzyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea and similar compounds demonstrate potential in anticancer research. For example, derivatives of pyrazole and pyrimidine thione, similar in structure, have shown anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005).
- Pyrazole thiourea derivatives have been studied for their apoptotic effects in human cancer cells. Compounds like N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea have shown promising results in increasing the expression of tumor necrosis factor receptors and reducing apoptosis inhibitory proteins (Nițulescu et al., 2015).
Antimicrobial and Antifungal Applications
- Thiourea derivatives have demonstrated significant antimicrobial and antifungal activities. For example, N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives have been effective against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Nițulescu et al., 2010).
Environmental and Chemical Applications
- Thiourea compounds, due to their nitrogen and sulfur content, have been explored for their inhibitory effects on the formation of chlorinated aromatics in thermal processes. Studies have shown over 99% inhibition in the production of polychlorinated dibenzo-p-dioxins, furans, and biphenyls, suggesting a role in environmental protection (Fujimori et al., 2016).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF5N4S/c19-10-3-1-9(2-4-10)7-25-18(29)26-12-5-6-28(27-12)8-11-13(20)15(22)17(24)16(23)14(11)21/h1-6H,7-8H2,(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTJQUUBHYEGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF5N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4623045.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4623053.png)
![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate](/img/structure/B4623060.png)
![2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide](/img/structure/B4623068.png)
![N-[3-(diethylamino)propyl]-3-phenylpropanamide](/img/structure/B4623071.png)
![7-cyclopentyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4623074.png)
![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate](/img/structure/B4623080.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide](/img/structure/B4623088.png)

![3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid](/img/structure/B4623101.png)

![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4623110.png)